BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a quinoline core, a thienyl group, and a benzyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline with benzyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The benzyl ester can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Carboxylic acids.
Scientific Research Applications
BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2,7,7-trimethyl-5-oxo-4-(2-thienyl)-1,4,5,6,7,8-hexahydroquinoline: Lacks the benzyl ester group.
Benzyl 2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Has a different position of the thienyl group.
Benzyl 2,7,7-trimethyl-5-oxo-4-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate: Contains a phenyl group instead of a thienyl group.
Uniqueness
BENZYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific combination of functional groups and the position of the thienyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H25NO3S |
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Molecular Weight |
407.5g/mol |
IUPAC Name |
benzyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C24H25NO3S/c1-15-20(23(27)28-14-16-8-5-4-6-9-16)22(19-10-7-11-29-19)21-17(25-15)12-24(2,3)13-18(21)26/h4-11,22,25H,12-14H2,1-3H3 |
InChI Key |
NMZPXMJFZHWNPU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OCC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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